Aminocaproyl-Val-Cit-PABC-MMAE
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Overview
Description
Aminocaproyl-Val-Cit-PABC-MMAE is a drug-linker conjugate used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to deliver potent cytotoxic agents specifically to target cells, such as cancer cells, by leveraging the targeting capabilities of antibodies. The compound consists of a peptide linker (Val-Cit-PABC) and a cytotoxic payload (monomethyl auristatin E, MMAE). The linker is cleavable, allowing the release of the cytotoxic agent once inside the target cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aminocaproyl-Val-Cit-PABC-MMAE involves multiple steps, including the formation of the peptide linker and the conjugation of the cytotoxic payload. The peptide linker is synthesized using standard solid-phase peptide synthesis techniques. The final step involves the conjugation of the linker to the cytotoxic agent MMAE through a carbamate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is typically lyophilized and stored under nitrogen at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Aminocaproyl-Val-Cit-PABC-MMAE undergoes several types of chemical reactions, including:
Hydrolysis: The peptide linker can be cleaved by enzymes such as cathepsin B, releasing the cytotoxic payload.
Substitution: The carbamate linkage can be formed through nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products
The major product of these reactions is the fully synthesized this compound, which is then used in the formulation of ADCs .
Scientific Research Applications
Aminocaproyl-Val-Cit-PABC-MMAE has several scientific research applications, particularly in the field of oncology:
Mechanism of Action
The mechanism of action of Aminocaproyl-Val-Cit-PABC-MMAE involves several steps:
Targeting: The ADC binds to a specific antigen on the surface of the target cell.
Internalization: The ADC-antigen complex is internalized into the cell via endocytosis.
Cytotoxicity: The released MMAE disrupts microtubule function, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Aminocaproyl-Val-Cit-PABC-MMAE is unique due to its specific peptide linker and potent cytotoxic payload. Similar compounds include:
Val-Cit-PABC-MMAF: Another ADC linker with a different cytotoxic payload (monomethyl auristatin F).
Val-Ala-PABC-MMAE: Uses a different peptide sequence (Val-Ala) but the same cytotoxic payload.
These compounds share similar mechanisms of action but differ in their linker sequences and cytotoxic agents, which can affect their stability, efficacy, and toxicity profiles .
Properties
Molecular Formula |
C64H105N11O13 |
---|---|
Molecular Weight |
1236.6 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C64H105N11O13/c1-15-41(8)55(49(86-13)36-51(77)75-35-23-27-48(75)57(87-14)42(9)58(79)68-43(10)56(78)45-24-18-16-19-25-45)73(11)62(83)53(39(4)5)72-61(82)54(40(6)7)74(12)64(85)88-37-44-29-31-46(32-30-44)69-59(80)47(26-22-34-67-63(66)84)70-60(81)52(38(2)3)71-50(76)28-20-17-21-33-65/h16,18-19,24-25,29-32,38-43,47-49,52-57,78H,15,17,20-23,26-28,33-37,65H2,1-14H3,(H,68,79)(H,69,80)(H,70,81)(H,71,76)(H,72,82)(H3,66,67,84)/t41-,42+,43+,47-,48-,49+,52-,53-,54-,55-,56+,57+/m0/s1 |
InChI Key |
BHUSKKMQANWJKI-GQXROUNCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN |
Origin of Product |
United States |
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